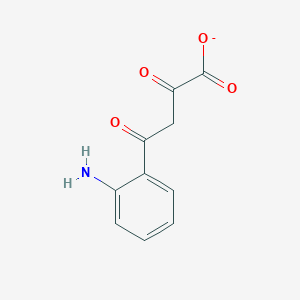
4-(2-Aminophenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminophenyl)-2,4-dioxobutanoate is the conjugate base of 4-(2-aminophenyl)-2,4-dioxobutanoic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 4-(2-aminophenyl)-2,4-dioxobutanoic acid.
科学的研究の応用
Metabolic Studies
One of the primary applications of 4-(2-Aminophenyl)-2,4-dioxobutanoate is in the study of metabolic pathways. It serves as a substrate for various enzymes involved in amino acid metabolism. For instance, it is implicated in the kynurenine pathway, which is crucial for tryptophan metabolism in humans and other organisms .
Case Study: Tryptophan Metabolism
In a recent study, researchers investigated the effects of dietary components on tryptophan metabolism. The presence of this compound was noted as a significant metabolite in the serum of treated mice, indicating its role in modulating metabolic profiles related to gut microbiota interactions . This highlights its potential use as a biomarker for metabolic health.
Synthetic Chemistry
The compound is also valuable in synthetic organic chemistry. It can be used as a building block for synthesizing various derivatives, including azo dyes and other complex organic molecules. Its structure allows for functionalization at multiple sites, making it versatile for creating compounds with diverse biological activities.
Data Table: Synthesis and Derivatives
| Compound Name | Structure | Application |
|---|---|---|
| Azo Dyes | Various | Dyes and pigments |
| Benzoxazole Derivatives | Varies | Anticancer activities |
| Dithiocarbamate Compounds | Varies | Agricultural chemicals |
Therapeutic Potential
Emerging research indicates that this compound may possess therapeutic properties. Its involvement in metabolic pathways suggests potential roles in treating metabolic disorders or cancers.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of compounds derived from similar scaffolds. For example, benzoxazole derivatives have shown promising cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) when combined with amines similar to those found in this compound . This suggests that further exploration of this compound could lead to novel therapeutic agents.
特性
分子式 |
C10H8NO4- |
|---|---|
分子量 |
206.17 g/mol |
IUPAC名 |
4-(2-aminophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H9NO4/c11-7-4-2-1-3-6(7)8(12)5-9(13)10(14)15/h1-4H,5,11H2,(H,14,15)/p-1 |
InChIキー |
CAOVWYZQMPNAFJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)[O-])N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















